molecular formula C12H12N6 B2915856 {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile CAS No. 91962-28-6

{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile

Cat. No. B2915856
CAS RN: 91962-28-6
M. Wt: 240.27
InChI Key: DVWAHDZJNLUHIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile involves several methods. Conventional methods and microwave irradiation have been employed to prepare derivatives of this compound. Microwave irradiation offers advantages such as shorter reaction times, higher purity, and improved yields .


Physical And Chemical Properties Analysis

  • Melting Point : The compound typically melts in the range of 176-179°C .

Scientific Research Applications

Synthesis and Anticancer Activity

A notable study by Sa̧czewski et al. (2006) details the synthesis of a series of 2,4-diamino-1,3,5-triazine derivatives, including compounds structurally related to "{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile." These compounds demonstrated significant in vitro antitumor activity, particularly against melanoma cell lines, indicating their potential as leads for the development of new anticancer agents Sa̧czewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). European Journal of Medicinal Chemistry.

Facile Synthesis of Novel Derivatives

Vahedi et al. (2010) described a facile method for synthesizing novel derivatives of triazine, including compounds similar to the one , showcasing the chemical versatility and potential for creating a wide variety of biologically active compounds. This research emphasizes the role of such compounds in developing new pharmaceuticals and materials Vahedi, H., Rajabzadeh, G., & Farvandi, F. (2010). Chinese Chemical Letters.

Antimicrobial Activities

Bektaş et al. (2007) explored the synthesis of 1,2,4-triazole derivatives from reactions involving compounds structurally related to "{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile," demonstrating good to moderate antimicrobial activities against various microorganisms. This research suggests the compound's potential utility in developing new antimicrobial agents Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Molecules.

Novel Synthetic Methods and Applications

Research by El-Sherief et al. (2010) on the synthesis of s-triazolo[3,4-b][1,3,4]thiadiazines from reactions involving triazine derivatives indicates the potential for creating a broad spectrum of heterocyclic compounds with diverse biological activities. Such studies highlight the compound's role in generating new molecules with potential pharmacological applications El-Sherief, H. A., Hozien, Z. A., EL-Mahdy, A., & Sarhan, A. (2010). Synthesis.

Photophysical Characterization and Material Science Applications

Chin et al. (2010) investigated the photophysical properties of compounds involving triazine, including studies on absorption spectra and emission properties. Such research underscores the compound's potential applications in material science, particularly in developing photoluminescent materials and sensors Chin, T., Phipps, A., Fronczek, F., & Isovitsch, R. (2010). Journal of Heterocyclic Chemistry.

properties

IUPAC Name

2-[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6/c1-8-2-4-9(5-3-8)15-12-17-10(6-7-13)16-11(14)18-12/h2-5H,6H2,1H3,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWAHDZJNLUHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile

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